![molecular formula C8H14N4 B2907301 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine CAS No. 1593360-74-7](/img/structure/B2907301.png)
5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine
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Overview
Description
“5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine” is a derivative of 1,2,4-triazine . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of cyanuric chloride, with the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The derivatives of 6-aryl-2,4-diamino-1,3,5-triazine are very convenient precursors in modern chemical research due to their high thermal stability .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Antimicrobial Activity
Triazine derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi. They can be used in the development of new antimicrobial agents .
Antimalarial Properties
Some triazines exhibit antimalarial activities, making them potential candidates for antimalarial drug development .
Anti-cancer Applications
Certain triazine compounds have shown anti-cancer properties and may be used in cancer research and therapy .
Anti-viral Uses
Triazine derivatives can also have anti-viral activities, which could be useful in creating anti-viral medications .
Solar Energy Materials
Triazines are used as building blocks for organic materials in solar energy applications, such as photosensitizers for solar cells .
Mechanism of Action
properties
IUPAC Name |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-4-6-7(5-2)11-12-8(9-3)10-6/h4-5H2,1-3H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXKETFKYJEXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)NC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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